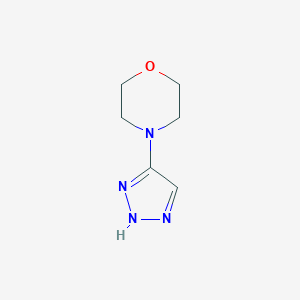
4-(1H-1,2,3-Triazol-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3-Triazol-4-yl)morpholine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The triazole ring system is well-known for its role in enhancing the pharmacological properties of compounds. 4-(1H-1,2,3-Triazol-4-yl)morpholine has been investigated for its potential as an antimicrobial agent , anticancer drug , and antiviral compound .
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial properties. Research has shown that this compound can inhibit various pathogens, making it a candidate for developing new antibiotics. For instance, triazole compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer effects. In a study focusing on the synthesis of triazole-containing morpholines, several derivatives exhibited potent cytotoxicity against human cancer cell lines (MCF-7, HeLa, A549). Notably, the introduction of the triazole moiety significantly enhanced the anticancer activity compared to non-triazole counterparts .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.01 | A549 |
| Control (5-fluorouracil) | 40.38 | A549 |
Antiviral Activity
Triazoles have also been linked to antiviral activity. The structure of this compound allows it to interact with viral proteins effectively. Some studies indicate that triazole derivatives can inhibit viral replication processes, suggesting potential therapeutic applications against viruses like HIV and influenza .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have shown that modifications at various positions of the morpholine and triazole rings can lead to enhanced biological activity.
Modifications and Their Effects
Research indicates that substituents on the triazole ring can dramatically influence binding affinity and selectivity towards biological targets. For example:
- Electron-withdrawing groups on the phenyl ring increase anticancer potency.
- Alkyl substitutions enhance solubility and bioavailability .
Pharmacological Insights
The pharmacokinetic properties of this compound derivatives are critical for their therapeutic application. Studies have shown that these compounds exhibit favorable absorption and distribution characteristics.
Drug Metabolism
Recent investigations into the interaction of triazole derivatives with drug metabolism pathways have identified them as potential inhibitors of key metabolic enzymes like CYP450 isoforms . This property could be exploited to modulate drug interactions and enhance therapeutic efficacy.
Material Science Applications
Beyond medicinal applications, this compound has found utility in material science:
Polymer Chemistry
Triazole-containing polymers exhibit unique thermal and mechanical properties due to the presence of the triazole moiety. These materials are being explored for applications in coatings and advanced materials due to their stability and resistance to degradation .
Propiedades
Número CAS |
109831-91-6 |
|---|---|
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-(2H-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |
Clave InChI |
CULRPBPHNDSYGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNN=C2 |
SMILES canónico |
C1COCCN1C2=NNN=C2 |
Sinónimos |
Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















